molecular formula C9H16ClN B2994605 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride CAS No. 2361636-43-1

3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride

Cat. No.: B2994605
CAS No.: 2361636-43-1
M. Wt: 173.68
InChI Key: VWKAXZFXHXRYPU-UHFFFAOYSA-N
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Description

3-Methylidene-9-azabicyclo[331]nonane;hydrochloride is a chemical compound with the molecular formula C9H16ClN It is a bicyclic amine derivative, characterized by a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired azabicyclo structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclo derivatives.

Scientific Research Applications

3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-9-azabicyclo[3.3.1]nonane
  • 9-Azabicyclo[3.3.1]nonane
  • 3-Methyl-9-azabicyclo[3.3.1]nonane

Uniqueness

3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its specific methylidene substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKAXZFXHXRYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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